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molecular formula C12H14O5 B1683481 Velaresol CAS No. 77858-21-0

Velaresol

Cat. No. B1683481
M. Wt: 238.24 g/mol
InChI Key: NSUDGNLOXMLAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410537

Procedure details

5-(2-Formyl-3-hydroxy-4-carboxyphenoxy)pentanoic acid (0.2 g, 0.0007 M), acidic alumina (0.1 g), water (10 ml) and dioxane (3 ml) were left at reflux for 4 days. The reaction mixture was cooled, and made alkaline by the addition of sodium hydroxide. The reaction mixture was filtered and the filtrate acidified with concentrated hydrochloric acid. The resulting precipitate was filtered and washed with a little water, then dried in a desiccator over phosphorus pentoxide to give the title compound as a pale-yellow solid, homogeneous on thin layer chromatography.
Name
5-(2-Formyl-3-hydroxy-4-carboxyphenoxy)pentanoic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:16]([OH:17])=[C:15](C(O)=O)[CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2].O.[OH-].[Na+]>O1CCOCC1>[CH:1]([C:3]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2] |f:2.3|

Inputs

Step One
Name
5-(2-Formyl-3-hydroxy-4-carboxyphenoxy)pentanoic acid
Quantity
0.2 g
Type
reactant
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC(=C1O)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a desiccator over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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